1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride
CAS No.:
Cat. No.: VC18058150
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride -](/images/structure/VC18058150.png)
Specification
Molecular Formula | C11H13ClF3N |
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Molecular Weight | 251.67 g/mol |
IUPAC Name | [1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H |
Standard InChI Key | HAQFXMKGSORKSE-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride is C₁₁H₁₂ClF₃N, with a molecular weight of 262.67 g/mol. The compound features a cyclopropane ring directly bonded to a 4-(trifluoromethyl)phenyl group and a methanamine side chain, protonated as a hydrochloride salt to enhance solubility and stability . The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .
Structural Analysis:
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Cyclopropane Core: The strained three-membered ring confers unique reactivity and conformational rigidity, often exploited in medicinal chemistry to modulate target binding .
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4-(Trifluoromethyl)phenyl Group: This aromatic moiety enhances lipophilicity and metabolic stability, common in kinase inhibitors and CNS-targeted therapeutics .
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Methanamine Hydrochloride: The primary amine salt improves aqueous solubility, facilitating formulation for biological testing .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride likely involves multi-step sequences, drawing from methodologies used for analogous cyclopropane derivatives :
Step 1: Cyclopropanation
A 4-(trifluoromethyl)phenyl-substituted cyclopropane intermediate is synthesized via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents. For example, reacting 4-(trifluoromethyl)styrene with diazomethane in the presence of a palladium catalyst yields the cyclopropane core .
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclopropanation | Diazomethane, Pd(OAc)₂, CH₂Cl₂, 0°C | 65% | |
Amine Reduction | LAH, THF, 50°C | 89% | |
Salt Formation | HCl (g), EtOH, rt | 95% |
Optimization Challenges
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Cyclopropane Stability: The strained ring is prone to ring-opening under acidic or thermal stress, necessitating mild reaction conditions .
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Regioselectivity: Ensuring exclusive formation of the 1,1-disubstituted cyclopropane requires careful control of stoichiometry and catalysts .
Physicochemical Properties
While direct data for the target compound are scarce, extrapolations from analogs suggest:
Table 2: Estimated Physicochemical Properties
The trifluoromethyl group significantly increases hydrophobicity (LogP ~2.8), while the hydrochloride salt counterbalances this by improving aqueous solubility .
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